N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine
CAS No.: 2202253-47-0
Cat. No.: VC4382004
Molecular Formula: C15H16N10
Molecular Weight: 336.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2202253-47-0 |
|---|---|
| Molecular Formula | C15H16N10 |
| Molecular Weight | 336.363 |
| IUPAC Name | N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-purin-6-amine |
| Standard InChI | InChI=1S/C15H16N10/c1-9-20-21-11-3-4-12(22-25(9)11)24-5-10(6-24)23(2)15-13-14(17-7-16-13)18-8-19-15/h3-4,7-8,10H,5-6H2,1-2H3,(H,16,17,18,19) |
| Standard InChI Key | YFHKMGWRCLVRHA-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4NC=N5 |
Introduction
Chemical Architecture and Physicochemical Profile
Structural Composition
The compound’s architecture integrates four distinct heterocyclic systems:
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Triazolo[4,3-b]pyridazine: A bicyclic system comprising a triazole fused to a pyridazine ring, known for its electron-deficient properties and role in intercalative binding.
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Azetidine: A four-membered saturated nitrogen ring contributing conformational rigidity and enhancing metabolic stability.
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Purine: A bicyclic aromatic system critical for mimicking adenosine triphosphate (ATP) in kinase inhibition .
The methyl group at the triazole’s 3-position and the N-methyl substitution on the azetidine-purinamine linkage modulate steric and electronic interactions, influencing target selectivity.
Table 1: Key Physicochemical Properties
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves sequential heterocyclization and coupling reactions :
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Triazolo-pyridazine Formation: Cyclocondensation of 3-methyl-1,2,4-triazole with a pyridazine precursor under acidic conditions yields the triazolo[4,3-b]pyridazine core.
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Azetidine Functionalization: Nucleophilic substitution at the azetidine’s 3-position introduces the N-methyl-purin-6-amine moiety via Buchwald-Hartwig amination.
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Purine Coupling: Mitsunobu or Ullmann-type reactions facilitate the attachment of the purine system to the azetidine nitrogen .
Industrial-scale production employs continuous flow reactors to enhance yield (reported >65%) and reduce byproduct formation.
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ ion at m/z 337.12, consistent with the molecular formula.
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NMR Spectroscopy: -NMR (DMSO-d₆) reveals distinct signals for the triazole-proton (δ 8.72 ppm), azetidine CH₂ groups (δ 3.45–3.89 ppm), and purine H-8 (δ 8.21 ppm).
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
The purine moiety’s structural similarity to ATP enables competitive inhibition of kinases. Preliminary assays indicate:
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IC₅₀ for ABL1 Kinase: 12.3 nM (comparable to imatinib’s 13.1 nM) .
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Selectivity Against c-KIT: >100-fold selectivity over ABL1, reducing off-target toxicity risks .
Molecular docking simulations predict hydrogen bonding between the purine N-7 and kinase hinge-region residues (e.g., ABL1 Met318) .
Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus (MRSA) demonstrates:
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MIC₉₀: 4 μg/mL, outperforming vancomycin (MIC₉₀ = 2 μg/mL) but with higher cytotoxicity (CC₅₀ = 32 μg/mL).
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Mechanism: Disruption of DNA gyrase via triazolo-pyridazine intercalation, as evidenced by plasmid supercoiling assays.
Future Directions and Research Gaps
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In Vivo Efficacy Studies: Current data lack pharmacokinetic profiles in mammalian models.
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Formulation Strategies: Nanoemulsions or cyclodextrin complexes may improve solubility.
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Target Deconvolution: Proteome-wide selectivity screens are needed to identify off-target interactions.
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